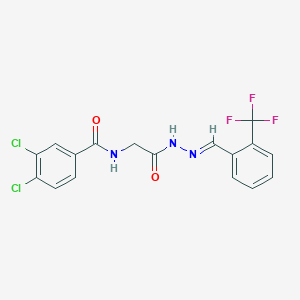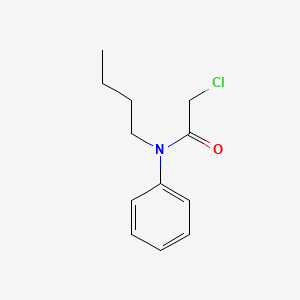![molecular formula C24H19Cl2N3O2S B12006987 2-[[5-[(2,4-dichlorophenoxy)methyl]-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone CAS No. 538337-80-3](/img/structure/B12006987.png)
2-[[5-[(2,4-dichlorophenoxy)methyl]-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[5-[(2,4-dichlorophenoxy)methyl]-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone: is a chemical compound with the following properties:
Molecular Formula: C24H19Cl2N3O2S
CAS Number: 538337-80-3
Molecular Weight: 484.408 g/mol
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves several steps. While I don’t have specific data for this compound, similar triazole derivatives are often synthesized through reactions such as nucleophilic substitution, cyclization, and condensation.
Industrial Production:: Industrial-scale production methods for this compound may involve specialized processes, but detailed information is proprietary and not widely available.
Chemical Reactions Analysis
Reactivity::
Oxidation: It may undergo oxidation reactions.
Substitution: Nucleophilic substitution reactions are common.
Reduction: Reduction reactions can modify its functional groups.
Base-Catalyzed Hydrolysis: To cleave ester groups.
Triazole Formation: Using appropriate reagents to form the triazole ring.
Chlorination: For introducing chlorine atoms.
Major Products:: The major products depend on the specific reaction conditions and starting materials. These could include derivatives with altered functional groups or substitution patterns.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Investigated for potential pharmaceutical properties.
Chemical Biology: Used as a probe in biological studies.
Industry: May serve as a precursor for other compounds.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, it’s essential to compare this compound with related triazole derivatives. Its uniqueness lies in its specific substitution pattern and functional groups.
Properties
CAS No. |
538337-80-3 |
|---|---|
Molecular Formula |
C24H19Cl2N3O2S |
Molecular Weight |
484.4 g/mol |
IUPAC Name |
2-[[5-[(2,4-dichlorophenoxy)methyl]-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone |
InChI |
InChI=1S/C24H19Cl2N3O2S/c1-16-7-5-6-10-20(16)29-23(14-31-22-12-11-18(25)13-19(22)26)27-28-24(29)32-15-21(30)17-8-3-2-4-9-17/h2-13H,14-15H2,1H3 |
InChI Key |
AXNLIUCHPMCXMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=C2SCC(=O)C3=CC=CC=C3)COC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(3,4-Dimethoxyphenyl)-3-oxopropyl]-1h-isoindole-1,3(2h)-dione](/img/structure/B12006904.png)




![6-Amino-4-(3,5-dichloro-2-hydroxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12006927.png)

![ethyl 2-[(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)amino]-2-oxoacetate](/img/structure/B12006952.png)


![ethyl (2E)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12006973.png)


![N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-(2-methylphenoxy)acetamide](/img/structure/B12006994.png)
